molecular formula C10H12ClNO2 B13140797 Ethyl 3-chloro-4-(methylamino)benzoate

Ethyl 3-chloro-4-(methylamino)benzoate

Cat. No.: B13140797
M. Wt: 213.66 g/mol
InChI Key: ODXHQURRKPSGDQ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-(methylamino)benzoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a chlorine atom, and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-4-(methylamino)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Esterification: The resulting 3-chloro-4-aminobenzoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form ethyl 3-chloro-4-aminobenzoate.

    Methylation: Finally, the amino group is methylated using a methylating agent such as methyl iodide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-(methylamino)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methylamino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: Ethyl 3-chloro-4-(methylamino)benzyl alcohol.

    Oxidation: Ethyl 3-chloro-4-(nitrosoamino)benzoate or ethyl 3-chloro-4-(nitroamino)benzoate.

Scientific Research Applications

Ethyl 3-chloro-4-(methylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-(methylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-chloro-4-aminobenzoate: Similar structure but lacks the methylamino group.

    Ethyl 3-chloro-4-nitrobenzoate: Contains a nitro group instead of a methylamino group.

    Ethyl 4-(methylamino)benzoate: Lacks the chlorine atom.

Uniqueness

Ethyl 3-chloro-4-(methylamino)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the chlorine and methylamino groups allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 3-chloro-4-(methylamino)benzoate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-4-5-9(12-2)8(11)6-7/h4-6,12H,3H2,1-2H3

InChI Key

ODXHQURRKPSGDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC)Cl

Origin of Product

United States

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